molecular formula C6H3Br2N3 B6601168 1-azido-2,4-dibromobenzene CAS No. 74308-31-9

1-azido-2,4-dibromobenzene

Cat. No. B6601168
CAS RN: 74308-31-9
M. Wt: 276.92 g/mol
InChI Key: PNFFQZGQSSKAQX-UHFFFAOYSA-N
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Description

1-Azido-2,4-dibromobenzene is a chemical compound that was first synthesized in the late 1960s. It is an aromatic compound that contains both azide and bromine functional groups. This compound has been used for a variety of scientific research applications, including as a reagent for organic synthesis, as a catalyst for polymerization, and as a fluorescent probe for biological analysis.

Scientific Research Applications

1. Pyrolysis Studies

1-Azido-2,4-dibromobenzene has been studied in the context of pyrolysis, revealing insights into steric effects and electro-cyclic thermolysis mechanisms. Dickson and Dyall (1980) demonstrated that ortho substituents in 1-azido-2,4-dibromobenzene produce smaller enhancements in pyrolysis rate compared to azidobenzene, indicating the significance of steric effects on its thermolysis mechanism (Dickson & Dyall, 1980).

2. Synthesis of Novel Compounds

This chemical is a key player in synthesizing new compounds with potential applications. Negrón-Silva et al. (2013) synthesized 1,2,3-triazole derivatives showing potential as acidic corrosion inhibitors for steels (Negrón-Silva et al., 2013). Additionally, Takahashi et al. (1992) investigated various reactions of 2,4-Di-tert-butyl-6-cyanothionitrosobenzene, generated from a compound related to 1-azido-2,4-dibromobenzene, highlighting novel reactivities in thionitroso compounds (Takahashi et al., 1992).

3. Advanced Chemical Synthesis Techniques

1-Azido-2,4-dibromobenzene is utilized in developing advanced chemical synthesis techniques. Diemer et al. (2011) describe using derivatives like 1,2-dibromo-3-iodobenzene for various organic transformations, highlighting the compound's role as a valuable precursor in organic chemistry (Diemer, Leroux, & Colobert, 2011).

4. Photoreaction Studies

It's also instrumental in photoreaction studies. Takayama et al. (2003) explored the crystalline-state photoreaction of 1-azido-2-nitrobenzene, providing valuable insights into the formation of benzofuroxan, suggesting its role in similar photoreaction processes (Takayama et al., 2003).

5. Corrosion Inhibition Research

Research by Taia et al. (2021) on 1,2,3-triazole derivatives, involving azides like 1-azido-4-methylbenzene, indicates the compound's potential as an acidic corrosion inhibitor for iron, showing its applicability in material science (Taia et al., 2021).

properties

IUPAC Name

1-azido-2,4-dibromobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFFQZGQSSKAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-2,4-dibromobenzene

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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